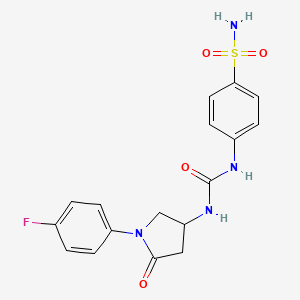

4-(3-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)脲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide” is a compound that has been used for laboratory research purposes . It has been studied as a selective inhibitor of the tumor-associated human Carbonic Anhydrase (CA; EC 4.2.1.1) IX and XII .

Molecular Structure Analysis

The molecular formula of the compound is C13H12FN3O3S . Unfortunately, the specific structural details or 3D models are not provided in the search results.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 309.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用

碳酸酐酶抑制剂在癌症治疗中的应用

4-(3-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)脲基)苯磺酰胺及其类似物因其抑制碳酸酐酶 (CA) 同工型的潜力(特别是 CA IX 和 XII)而被广泛研究。这些同工型在生理上具有相关性,并与青光眼、癫痫、肥胖和癌症等疾病相关。由于膜结合的肿瘤相关同工型 CA IX 在肿瘤微环境中起作用,其抑制已受到重视,这使得这些化合物成为抗癌治疗的关注点。源自 4-(3-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)脲基)苯磺酰胺的化合物显示出对 CA IX 的有效抑制,其中一些化合物表现出亚纳摩尔抑制常数,突出了它们作为治疗缺氧肿瘤和转移的候选药物的潜力。值得注意的是,对分子进行修饰(例如加入三嗪部分或硒脲)已被探索用于增强对肿瘤相关 CA 的抑制效力和选择性 (Lolak 等人,2019),(Congiu 等人,2015),(Angeli 等人,2017)。

抗转移活性和药物开发

脲基取代的苯磺酰胺(包括 4-(3-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)脲基)苯磺酰胺)不仅显示出对 CA 酶的抑制作用,还显示出在乳腺癌转移模型中的抗转移活性。这些发现支持将这些化合物开发为概念上新颖的抗转移药物。以药理学浓度显着抑制转移形成的能力使这些磺酰胺成为进一步药物开发的有希望的候选物 (Pacchiano 等人,2011)。

在抗惊厥治疗中的作用

此外,苯磺酰胺衍生物因其抗惊厥活性而被探索,在动物模型中显示出有效的癫痫发作保护作用。这表明除了癌症治疗之外还具有潜在的药理学应用,包括癫痫的治疗。对磺酰胺衍生物在各种药理学应用中的探索突出了这些化合物的多功能性和治疗潜力 (Mishra 等人,2017)。

作用机制

Target of Action

The primary target of this compound is the enzyme Carbonic Anhydrase (CA; EC 4.2.1.1), specifically the human (h) isoforms IX and XII . These isoforms are associated with tumor cells, making them potential targets for cancer therapy .

Mode of Action

The compound acts as a selective inhibitor of the tumor-associated hCA IX and XII . The ureido moiety installed at the tail section of the compound plays a crucial role in its kinetic features . High-resolution X-ray crystallographic investigation revealed a strong correlation between the ureido moiety and the amino acid residues Q92 and Q67 in both the hCA II and hCA IX-mimic . This interaction contributes to the stabilization of the ligand-protein complex .

Biochemical Pathways

The inhibition of hCA IX and XII affects the carbonic anhydrase pathway. Carbonic anhydrases are involved in maintaining pH homeostasis, which is crucial for various biological processes. Inhibition of these enzymes can disrupt this balance, potentially affecting the survival and proliferation of tumor cells .

Result of Action

The inhibition of hCA IX and XII by the compound can potentially disrupt the pH homeostasis within tumor cells. This disruption could lead to a hostile environment that inhibits tumor cell survival and proliferation .

安全和危害

属性

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4S/c18-11-1-5-14(6-2-11)22-10-13(9-16(22)23)21-17(24)20-12-3-7-15(8-4-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAVVDISJXMLSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)